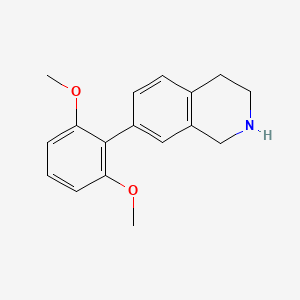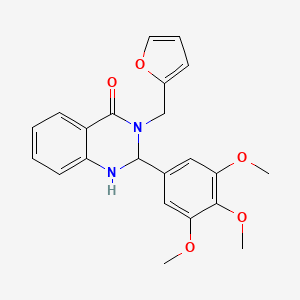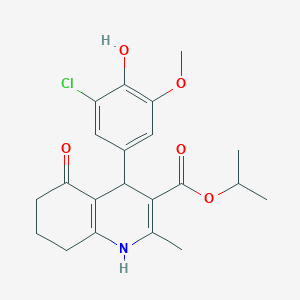![molecular formula C18H17BrN2OS B5235705 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole, also known as BRD-7880, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its transcriptional activity. This leads to the downregulation of genes involved in cancer cell proliferation, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been shown to have anti-proliferative effects on cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole in lab experiments is its specificity for BRD4, which reduces the risk of off-target effects. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its high cost may limit its use in larger-scale studies.
Zukünftige Richtungen
Future research on 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole could focus on its potential therapeutic applications in specific types of cancer or neurodegenerative disorders. Studies could also investigate the combination of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole with other drugs or therapies to enhance its efficacy. Additionally, research could explore the development of more efficient synthesis methods for 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole.
Synthesemethoden
The synthesis of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole involves a multi-step process that begins with the reaction between 6-bromo-9H-carbazole and 2-(4-morpholinyl)ethanethiol in the presence of a base. The resulting intermediate is then subjected to a thionation reaction to yield the final product. The purity of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole inhibits the activity of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the transcription of genes involved in these diseases. 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has also been shown to have anti-proliferative effects on cancer cells and can induce apoptosis.
Eigenschaften
IUPAC Name |
2-(6-bromo-9H-carbazol-1-yl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c19-13-4-5-16-15(11-13)14-3-1-2-12(18(14)20-16)10-17(23)21-6-8-22-9-7-21/h1-5,11,20H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUFFGLUWMTXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=C3C(=CC=C2)C4=C(N3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-9H-carbazol-1-yl)-1-(morpholin-4-yl)ethanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)

![3-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5235660.png)
![7-(4-fluorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5235683.png)
![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
